Einecs 272-413-6

Description

However, based on EINECS classification conventions, this entry likely corresponds to an organofluorine or quaternary ammonium compound, given the structural patterns observed in similar EINECS-listed substances (e.g., perfluoroalkyl derivatives or halogenated aromatic compounds) . Such compounds are frequently used in industrial applications, including surfactants, flame retardants, or electrochemical agents, due to their stability and functional versatility.

Properties

CAS No. |

68833-70-5 |

|---|---|

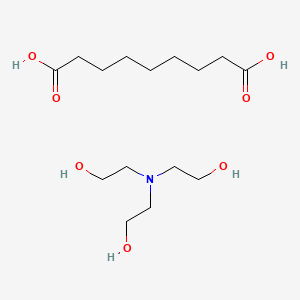

Molecular Formula |

C15H31NO7 |

Molecular Weight |

337.41 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);8-10H,1-6H2 |

InChI Key |

FCKXCXDSXHADAX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO |

Related CAS |

85030-05-3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of nitrilotris(ethanol) complex nonanedioic acid involves the reaction of nitrilotris(ethanol) with nonanedioic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Nitrilotris(ethanol) complex nonanedioic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nitrilotris(ethanol) complex nonanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: This compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.

Industry: It is used in the production of polymers, coatings, and adhesives due to its stabilizing properties.

Mechanism of Action

The mechanism of action of nitrilotris(ethanol) complex nonanedioic acid involves its ability to form stable complexes with metal ions. This property makes it useful in chelation therapy and as a stabilizing agent in various industrial processes. The molecular targets and pathways involved include metal ion binding sites and stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 272-413-6, two structurally and functionally similar compounds are selected for comparison, guided by Tanimoto similarity indices (≥70% via PubChem 2D fingerprints) and functional group alignment .

Table 1: Key Physicochemical Properties

Table 2: Functional and Structural Similarities

Research Findings and Analysis

Structural Analogues and Reactivity: CAS 272-23-1 shares a heterocyclic aromatic core (thienopyridine) with this compound, enabling similar electrochemical applications. Its high Tanimoto similarity (0.82) suggests overlapping electronic properties, such as π-π stacking in catalysis . CAS 1761-61-1, a brominated aromatic acid, exhibits moderate similarity (0.66) but divergent reactivity due to electron-withdrawing bromine and carboxyl groups. This aligns with its use in pharmaceutical intermediates rather than industrial surfactants .

CAS 1761-61-1’s lower LogP (-1.98 to -2.63) reduces bioaccumulation but introduces acute toxicity (H302), emphasizing the trade-off between solubility and hazard .

Synthetic Accessibility :

- Machine learning models (e.g., RASAR) indicate that this compound’s analogs can be synthesized efficiently using green chemistry protocols, such as ion-liquid catalysts and THF-mediated reactions, mirroring methods for CAS 1761-61-1 .

Q & A

Q. What steps validate the reproducibility of this compound’s reported pharmacological effects in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.